molecular formula C17H27NO4 B6340629 tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate CAS No. 1221342-14-8

tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate

Cat. No.: B6340629
CAS No.: 1221342-14-8
M. Wt: 309.4 g/mol
InChI Key: PIZRGZUYMOBUOJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate: is an organic compound with the molecular formula C17H27NO4 It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and a 3,4-dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenyl ethylamine with a suitable protecting group to form the amino intermediate.

    Esterification: The amino intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the tert-butyl ester.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides or alkoxides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3-{[2-(2-methoxyphenyl)ethyl]amino}propanoate
  • tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate
  • tert-Butyl 3-{[2-(3,4-dihydroxyphenyl)ethyl]amino}propanoate

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy) can significantly alter the chemical and biological properties of the compounds.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique properties.

Properties

IUPAC Name

tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRGZUYMOBUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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